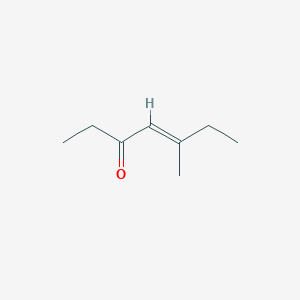

4-Hepten-3-one, 5-methyl-

Description

BenchChem offers high-quality 4-Hepten-3-one, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hepten-3-one, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEHTASYOBAEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870873 | |

| Record name | 5-Methylhept-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-26-3 | |

| Record name | 5-Methylhept-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 4-Hepten-3-one, 5-methyl-

This guide provides a comprehensive analysis of the spectroscopic data for 4-Hepten-3-one, 5-methyl-, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. This document is structured to offer not just the data, but also the underlying scientific principles and methodologies for its interpretation, ensuring a thorough understanding for both novice and experienced scientists.

Introduction

4-Hepten-3-one, 5-methyl- (C₈H₁₄O, Molecular Weight: 126.1962 g/mol ) is an α,β-unsaturated ketone.[1] The presence of the conjugated system and various alkyl groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for predicting its chemical behavior. This guide will delve into the four key spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Both the (E) and (Z) isomers of this compound will be considered where data is available.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are generalized, yet standard, protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peaks should not interfere with the analyte's signals.

-

¹H NMR Acquisition:

-

Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Sources

An In-depth Technical Guide to 4-Hepten-3-one, 5-methyl- (CAS 1447-26-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hepten-3-one, 5-methyl-, with the CAS number 1447-26-3, is an α,β-unsaturated ketone that presents a versatile scaffold for organic synthesis and potential applications in medicinal chemistry. Its conjugated enone system is a key structural motif that dictates its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, chemical reactivity, and potential biological relevance of 4-Hepten-3-one, 5-methyl-, designed to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

4-Hepten-3-one, 5-methyl- is a flammable liquid with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2] The structure, as shown below, features a ketone conjugated with a disubstituted alkene. The IUPAC name for the more stable trans isomer is (E)-5-methylhept-4-en-3-one.[1]

Table 1: Physicochemical Properties of (E)-5-methylhept-4-en-3-one

| Property | Value | Source |

| CAS Number | 1447-26-3 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Boiling Point | 166.5 °C at 760 mmHg | [3] |

| Density | 0.835 g/cm³ | [3] |

| Flash Point | 59.9 °C | [3] |

| LogP | 2.3 | [1] |

Synthesis of 4-Hepten-3-one, 5-methyl-

A common and efficient method for the synthesis of α,β-unsaturated ketones is the aldol condensation.[4] This reaction involves the base- or acid-catalyzed reaction between an enolate (or enol) and a carbonyl compound, followed by dehydration. For the synthesis of 4-Hepten-3-one, 5-methyl-, a directed aldol condensation between propanal and 3-pentanone is a plausible and logical route.

Proposed Synthetic Pathway: Aldol Condensation

The reaction proceeds via the formation of the enolate of 3-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. The resulting β-hydroxy ketone readily undergoes dehydration under the reaction conditions to yield the more thermodynamically stable conjugated enone.

Caption: Proposed synthesis of 4-Hepten-3-one, 5-methyl- via aldol condensation.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 4-Hepten-3-one, 5-methyl- via a base-catalyzed aldol condensation.

Materials:

-

3-Pentanone

-

Propanal

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Separatory funnel

Procedure:

-

To a solution of 3-pentanone (1.0 eq) in ethanol in a round-bottom flask, add an aqueous solution of sodium hydroxide (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add propanal (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Hepten-3-one, 5-methyl-.

Spectroscopic Characterization

A comprehensive structural elucidation of 4-Hepten-3-one, 5-methyl- relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Data for (E)-5-methylhept-4-en-3-one (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 1.05 | t | 7.4 | 3H |

| H-2 | 2.45 | q | 7.4 | 2H |

| H-4 | 6.05 | q | 1.2 | 1H |

| H-6 | 2.15 | q | 7.5 | 2H |

| H-7 | 1.08 | t | 7.5 | 3H |

| 5-CH₃ | 1.85 | d | 1.2 | 3H |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their chemical nature.

Table 3: Predicted ¹³C NMR Data for (E)-5-methylhept-4-en-3-one (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 8.2 |

| C-2 | 35.0 |

| C-3 (C=O) | 201.0 |

| C-4 (=CH) | 125.0 |

| C-5 (=C) | 158.0 |

| C-6 | 21.5 |

| C-7 | 13.5 |

| 5-CH₃ | 15.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for (E)-5-methylhept-4-en-3-one

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2970-2850 | C-H stretch | Aliphatic |

| ~1670 | C=O stretch | α,β-Unsaturated Ketone |

| ~1630 | C=C stretch | Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 4-Hepten-3-one, 5-methyl- is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation pathways would involve α-cleavage adjacent to the carbonyl group and cleavage of the allylic bond.

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of 4-Hepten-3-one, 5-methyl-

| m/z | Proposed Fragment |

| 126 | [C₈H₁₄O]⁺ (Molecular Ion) |

| 97 | [M - C₂H₅]⁺ |

| 71 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Hepten-3-one, 5-methyl- is dominated by its α,β-unsaturated ketone moiety, which possesses two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition or Michael addition) to the β-carbon.[5][6]

Caption: Competing 1,2- and 1,4-addition pathways for α,β-unsaturated ketones.

The choice between these two pathways is primarily governed by the nature of the nucleophile:

-

Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor the kinetically controlled 1,2-addition to the more electrophilic carbonyl carbon.

-

Soft Nucleophiles (e.g., organocuprates, enolates, thiols, amines) favor the thermodynamically controlled 1,4-addition, leading to the more stable product.[7]

Michael Addition: A Key C-C Bond Forming Reaction

The Michael addition is a particularly important reaction of α,β-unsaturated ketones in organic synthesis, allowing for the formation of new carbon-carbon bonds.[8]

Detailed Protocol for a Representative Michael Addition:

Materials:

-

4-Hepten-3-one, 5-methyl-

-

Diethyl malonate (Michael donor)

-

Sodium ethoxide (NaOEt) in ethanol

-

Ethanol

-

Diethyl ether

-

Dilute aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After stirring for 15-30 minutes, add a solution of 4-Hepten-3-one, 5-methyl- in ethanol dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool to room temperature and carefully neutralize with dilute HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel.

Potential Applications in Drug Development and Biological Activity

While there is currently no specific literature detailing the biological activity of 4-Hepten-3-one, 5-methyl-, the α,β-unsaturated ketone moiety is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[9] This functional group can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine thiols) in biological macromolecules like enzymes and transcription factors.[2][10]

Potential Areas of Investigation:

-

Anticancer Activity: Many α,β-unsaturated ketones have demonstrated cytotoxic effects against various cancer cell lines.[10] The mechanism often involves the induction of oxidative stress and apoptosis.

-

Antimicrobial Activity: The electrophilic nature of the enone system can lead to the inactivation of essential microbial enzymes, suggesting potential antibacterial and antifungal properties.[11][12]

-

Anti-inflammatory Effects: Some enones can modulate inflammatory pathways by reacting with key signaling proteins.

It is important to note that the reactivity that confers biological activity can also be associated with toxicity. Therefore, any investigation into the medicinal applications of 4-Hepten-3-one, 5-methyl- would require careful toxicological evaluation.

Safety and Handling

4-Hepten-3-one, 5-methyl- is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from oxidizing agents and incompatible materials.

Conclusion

4-Hepten-3-one, 5-methyl- (CAS 1447-26-3) is a valuable compound for synthetic chemists, offering a platform for a variety of chemical transformations, most notably conjugate additions. While its specific biological activities have yet to be extensively explored, its structural motif as an α,β-unsaturated ketone suggests a high potential for applications in drug discovery and development, particularly in the fields of oncology and infectious diseases. Further research into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.

References

- Benchchem. An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Ketones for Researchers, Scientists, and Drug Development Pro.

- Organic Chemistry II. 6.

- PubChem. 5-Methylhept-4-en-3-one.

- Química Organica.org.

- Supporting Information for "Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement str

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1447-26-3 Name.

- MDPI. Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides.

- RSC Publishing. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells.

- PubMed. Synthesis and antifungal activity of a series of novel 1,2-disubstituted propenones.

- SpectraBase. E-5-METHYL-4-HEPTEN-3-ONE - Optional[13C NMR] - Chemical Shifts.

- Chemsrc. (E)-5-methylhept-4-en-3-one | CAS#:1447-26-3.

- OpenStax. 23.4 Using Aldol Reactions in Synthesis.

- MDPI. Organic Compounds with Biological Activity.

- ResearchGate.

- Master Organic Chemistry.

- Oregon St

- Magritek.

- Master Organic Chemistry.

- Doc Brown's Chemistry. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and ....

- PubMed.

- Chegg. The aldol condensation product formed from 3-pentanone in thepresence of a base has the IUPAC name.

- Sigma-Aldrich.

Sources

- 1. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methylhept-4-en-3-one | C8H14O | CID 5364923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-5-methylhept-4-en-3-one | CAS#:1447-26-3 | Chemsrc [chemsrc.com]

- 4. Solved The aldol condensation product formed from | Chegg.com [chegg.com]

- 5. rsc.org [rsc.org]

- 6. 5-Hepten-3-one, 5-ethyl-4-methyl- | C10H18O | CID 5365028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal activity of ajoene derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antifungal activity of a series of novel 1,2-disubstituted propenones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 5-Methyl-4-hepten-3-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, analytical methodologies, and biological significance of 5-methyl-4-hepten-3-one. This unsaturated ketone, a notable flavor and aroma compound, is found in a variety of natural sources and plays a significant role in the chemical ecology of various organisms. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and chemical ecology, offering in-depth technical details and field-proven insights.

Introduction: The Chemical Identity of 5-Methyl-4-hepten-3-one

5-Methyl-4-hepten-3-one, also known by its trivial name filbertone, is an organic compound with the chemical formula C8H14O.[1][2][3] It is an unsaturated ketone that exists as (E) and (Z) stereoisomers, with the (E)-isomer being the most common naturally. The molecule possesses a characteristic nutty, fruity, and slightly burnt aroma, making it a significant contributor to the flavor profile of various foods.

Table 1: Chemical and Physical Properties of 5-Methyl-4-hepten-3-one

| Property | Value | Source |

| IUPAC Name | (E)-5-methylhept-4-en-3-one | [2][3] |

| Synonyms | 5-methylhept-4-en-3-one, Filbertone | [1][4][5] |

| CAS Number | 1447-26-3 | [1][3] |

| Molecular Formula | C8H14O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| Boiling Point | 166.5 °C at 760 mmHg | [6] |

| Density | 0.835 g/cm³ | [6] |

Natural Occurrence: A Flavorful Presence in the Plant Kingdom

The primary and most well-documented natural source of 5-methyl-4-hepten-3-one is roasted hazelnuts (Corylus avellana).[4] It is considered the principal flavor compound responsible for the characteristic hazelnut aroma.[4] The roasting process significantly enhances its concentration, contributing to the desirable nutty and roasted notes. While its presence is strongly associated with hazelnuts, this ketone has also been identified as a volatile component in other plant materials, where it contributes to their overall aroma profile. The table below summarizes its known natural occurrences.

Table 2: Documented Natural Sources of 5-Methyl-4-hepten-3-one

| Natural Source | Organism | Role/Descriptor |

| Roasted Hazelnuts | Corylus avellana | Key flavor compound, nutty, fruity aroma[4] |

| Hops (potential) | Humulus lupulus | Contributor to the overall hop aroma |

Biosynthesis: A Putative Pathway from Primary Metabolites

While the complete biosynthetic pathway of 5-methyl-4-hepten-3-one has not been fully elucidated in any specific organism, a plausible pathway can be proposed based on established principles of fatty acid and amino acid metabolism in plants and fungi. The carbon skeleton of 5-methyl-4-hepten-3-one suggests a derivation from the catabolism of branched-chain amino acids, likely leucine, and fatty acid degradation pathways.

Proposed Biosynthetic Pathway

The biosynthesis is hypothesized to initiate from the branched-chain amino acid leucine . Through a series of enzymatic reactions including transamination and oxidative decarboxylation, leucine can be converted to isovaleryl-CoA. This intermediate can then enter a modified beta-oxidation pathway or a pathway involving the condensation with an acetyl-CoA unit, followed by subsequent enzymatic modifications to yield the final C8 ketone structure.

The key steps likely involve:

-

Amino Acid Catabolism: The initial breakdown of leucine.

-

Chain Elongation/Condensation: Addition of a two-carbon unit.

-

Oxidation and Decarboxylation: Formation of the ketone functionality.

-

Desaturation: Introduction of the double bond.

Caption: A proposed biosynthetic pathway for 5-methyl-4-hepten-3-one.

Analytical Methodologies: Extraction, Identification, and Quantification

The analysis of 5-methyl-4-hepten-3-one from natural sources typically involves the extraction of volatile and semi-volatile compounds followed by chromatographic separation and mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose.

Experimental Protocol: SPME-GC-MS Analysis of 5-Methyl-4-hepten-3-one in Roasted Hazelnuts

This protocol describes a validated method for the analysis of 5-methyl-4-hepten-3-one using Solid-Phase Microextraction (SPME) coupled with GC-MS.

I. Sample Preparation:

-

Finely grind 5 grams of roasted hazelnuts.

-

Transfer the ground sample into a 20 mL headspace vial.

-

Add an internal standard solution (e.g., 2-octanone in methanol) for quantification.

-

Seal the vial with a PTFE/silicone septum.

II. SPME Extraction:

-

Equilibrate the sealed vial at 60°C for 15 minutes in a heating block.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber into the needle after extraction.

III. GC-MS Analysis:

-

Injection: Insert the SPME fiber into the GC inlet heated to 250°C for thermal desorption for 5 minutes in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 3°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

IV. Data Analysis:

-

Identify 5-methyl-4-hepten-3-one based on its retention time and mass spectrum by comparison with a pure standard and spectral libraries (e.g., NIST).

-

Quantify the compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for the analysis of 5-methyl-4-hepten-3-one.

Biological and Ecological Significance

Unsaturated ketones are a class of compounds known to have significant biological activities, particularly as semiochemicals in insects. While the specific ecological role of 5-methyl-4-hepten-3-one is not as extensively studied as some other ketones, its structural similarity to known insect pheromones suggests a potential role in chemical communication.

Ketones are known to function as:

-

Sex Pheromones: Attracting mates.[7]

-

Aggregation Pheromones: Leading to the gathering of individuals.

-

Alarm Pheromones: Warning conspecifics of danger.

-

Kairomones: Allelochemicals that benefit the receiver, such as a predator locating its prey.[8]

The presence of 5-methyl-4-hepten-3-one in plants may also play a role in plant-insect interactions, either as an attractant for pollinators or a deterrent for herbivores. Further research is needed to fully elucidate the specific ecological functions of this compound. The disruption of pheromone-triggered orientation in moths by related trifluoromethyl ketones suggests potential applications in pest control.[9]

Conclusion

5-Methyl-4-hepten-3-one is a naturally occurring unsaturated ketone of significant interest due to its contribution to the desirable flavor of roasted hazelnuts and its potential roles in chemical ecology. While its presence in the plant kingdom is established, further research is required to fully understand its biosynthetic pathway and its complete range of biological activities. The analytical methods outlined in this guide provide a robust framework for its identification and quantification, paving the way for future studies into this fascinating natural product.

References

-

Jauch, J., Schmalzing, D., Schurig, V., Emberger, R., Hopp, R., Köpsel, M., ... & Werkhoff, P. (1989). Isolation, Synthesis, and Absolute Configuration of Filbertone—the Principal Flavor Component of the Hazelnut. Angewandte Chemie International Edition in English, 28(8), 1022-1023. [Link]

-

Protheragen. 5-Methyl-4-hepten-3-one. [Link]

-

PubChem. 5-Methylhept-4-en-3-one. [Link]

-

NIST. 4-Hepten-3-one, 5-methyl-. [Link]

-

The Good Scents Company. filbert heptenone. [Link]

-

Pherobank. Ketone-functionalized Pheromone. [Link]

-

PubMed. Pheromone-triggered orientation flight of male moths can be disrupted by trifluoromethyl ketones. [Link]

-

Organic Materials Review Institute. Kairomones. [Link]

-

Chemsrc. (E)-5-methylhept-4-en-3-one. [Link]

Sources

- 1. 5-Methyl-4-hepten-3-one - Protheragen [protheragen.ai]

- 2. 5-Methylhept-4-en-3-one | C8H14O | CID 5364923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hepten-3-one, 5-methyl- [webbook.nist.gov]

- 4. Filbertone - Wikipedia [en.wikipedia.org]

- 5. 5-Methyl-2-hepten-4-one natural (US), = 97 , mixture of isomers, FG 81925-81-7 [sigmaaldrich.com]

- 6. (E)-5-methylhept-4-en-3-one | CAS#:1447-26-3 | Chemsrc [chemsrc.com]

- 7. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 8. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pheromone-triggered orientation flight of male moths can be disrupted by trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hepten-3-one, 5-methyl-: Molecular Properties and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental molecular properties of 4-Hepten-3-one, 5-methyl-, a ketone of interest in various chemical research and development applications. A precise understanding of its molecular formula and weight is a critical prerequisite for its use in synthesis, analytical chemistry, and computational modeling. This document synthesizes data from authoritative chemical databases to ensure accuracy and provides context for the practical application of this information.

Core Molecular Identifiers

The foundational step in utilizing any chemical compound in a research setting is to establish its core identifiers. These values are essential for everything from procurement and inventory management to the precise calculations required for experimental design. For 4-Hepten-3-one, 5-methyl-, the key molecular data are summarized below.

| Property | Value | Source (Citation) |

| Molecular Formula | C₈H₁₄O | NIST, PubChem[1][2][3] |

| Molecular Weight | 126.1962 g/mol | NIST WebBook[1] |

| 126.20 g/mol | PubChem, Cheméo[2][3][4][5] | |

| CAS Registry No. | 1447-26-3 | NIST, PubChem[1][3][6] |

The slight variation in molecular weight reflects differences in the precision of the atomic weights used for the calculation. For most laboratory applications, such as calculating molarity for solutions, the value of 126.20 g/mol is sufficient. For high-precision analytical work, such as high-resolution mass spectrometry, the more precise value of 126.1962 g/mol may be required.

Molecular Structure and Stereoisomerism

The IUPAC name, 5-methylhept-4-en-3-one, reveals the presence of a carbon-carbon double bond between the C4 and C5 positions. This structural feature introduces the possibility of geometric isomerism (E/Z isomerism), a critical consideration in stereoselective synthesis and biological activity studies.

Caption: 2D structure of (E)-5-methylhept-4-en-3-one.

The two primary stereoisomers are:

-

(E)-5-methylhept-4-en-3-one : The higher priority groups on each carbon of the double bond (the ethyl group on C3 and the ethyl group on C5) are on opposite sides.

-

(Z)-5-methylhept-4-en-3-one : The higher priority groups are on the same side of the double bond.[2][3]

It is imperative for researchers to identify the specific isomer used in their experiments, as the spatial arrangement of atoms can significantly influence reaction outcomes, spectroscopic signatures, and biological interactions.

Significance in a Research and Development Context

The molecular formula and weight are not merely static data points; they are integral to the practical application of chemistry in the laboratory.

Stoichiometric Calculations

In synthetic chemistry, the molecular weight is fundamental for all stoichiometric calculations. Whether 5-methyl-4-hepten-3-one is a reactant, a product, or a catalyst, its molecular weight is required to convert between mass and moles, ensuring that reactants are combined in the correct proportions to maximize yield and minimize waste.

Analytical Chemistry

The molecular formula, C₈H₁₄O, is a prerequisite for interpreting data from several analytical techniques:

-

Mass Spectrometry (MS): The exact mass (126.104465 Da) is calculated from the most abundant isotopes of each element.[2][3] In high-resolution MS, comparing the measured mass to this theoretical exact mass is a primary method for confirming the identity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formula provides the expected number of carbon and hydrogen atoms, which must be consistent with the number of signals and their integrations in the ¹H and ¹³C NMR spectra.

-

Elemental Analysis: This technique experimentally determines the percentage composition of elements in a sample. The theoretical percentages, calculated from the molecular formula, must match the experimental results to verify the purity and identity of the compound.

Applications in Chemical Synthesis

5-Methyl-4-hepten-3-one can serve as a versatile building block or precursor in organic synthesis. For instance, research has demonstrated its conversion through a one-step hydrodeoxygenation process to produce C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and the C8 alkane (3-methyl heptane).[7] This type of transformation is relevant in the context of producing biofuels and other valuable hydrocarbons from biomass-derived ketones.[7] Such studies rely heavily on the accurate molecular weight for quantifying conversion rates and product yields.[7]

Conclusion

The molecular formula (C₈H₁₄O) and molecular weight (approx. 126.20 g/mol ) of 4-Hepten-3-one, 5-methyl- are foundational data points that enable its effective use in a scientific setting. From guiding the design of synthetic routes and interpreting analytical data to ensuring the reproducibility of experimental results, these properties are indispensable. The presence of E/Z isomerism adds a layer of complexity that demands careful consideration by researchers to ensure the stereochemical integrity of their work. This guide provides the core information and context necessary for professionals in chemistry and drug development to utilize this compound with precision and confidence.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 4-Hepten-3-one, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4-Hepten-3-one, 5-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hepten-3-one, 5-methyl-, (Z)-. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Hepten-3-one, 5-methyl- (CAS 1447-26-3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylhept-4-en-3-one. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethyl-4-methylhept-4-en-3-one. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). (E)-5-methylhept-4-en-3-one | CAS#:1447-26-3. Retrieved from [Link]

-

Protheragen. (n.d.). 5-Methyl-4-hepten-3-one. Retrieved from [Link]

-

Al-Sabawi, M., & Chen, J. (2018). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. Catalysts, 8(11), 513. Retrieved from [Link]

Sources

- 1. 4-Hepten-3-one, 5-methyl- [webbook.nist.gov]

- 2. 4-Hepten-3-one, 5-methyl-, (Z)- | C8H14O | CID 5364922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methylhept-4-en-3-one | C8H14O | CID 5364923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hepten-3-one, 5-methyl- (CAS 1447-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5-Methyl-4-hepten-3-one - Protheragen [protheragen.ai]

- 6. (E)-5-methylhept-4-en-3-one | CAS#:1447-26-3 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Strategic Two-Step Synthesis of 4-Methylheptan-3-ol from 5-Methyl-4-Hepten-3-one

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction and Strategic Overview

4-Methylheptan-3-ol is a significant semiochemical, acting as an aggregation pheromone for several bark beetle species, including the European elm bark beetle (Scolytus multistriatus).[1][2] Its stereoisomers are known to elicit different biological responses, making stereoselective synthesis a key area of research for integrated pest management strategies.[3][4][5][6] This application note provides a detailed, reliable, and efficient protocol for the synthesis of 4-methylheptan-3-ol from the α,β-unsaturated ketone precursor, 5-methyl-4-hepten-3-one.

The core chemical challenge in this transformation is the complete reduction of both the carbon-carbon double bond and the carbonyl group of an enone system. Direct reduction in a single step can lead to a mixture of products, including the saturated ketone, the allylic alcohol, and the desired saturated alcohol. To ensure a high yield of the target compound, a strategic, two-step approach is employed. This methodology prioritizes selectivity and control, providing a robust procedure for researchers in chemical synthesis and drug development.

Our synthetic strategy involves:

-

Selective 1,4-Conjugate Reduction: The carbon-carbon double bond of the enone is first selectively reduced using a catalytic transfer hydrogenation system. This method is chosen for its high efficiency and operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[7]

-

Chemoselective Carbonyl Reduction: The resulting saturated ketone, 4-methylheptan-3-one, is then reduced to the target alcohol using sodium borohydride (NaBH₄). This reagent is selected for its excellent chemoselectivity in reducing ketones without affecting other functional groups, and its superior safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[8][9]

This document details the underlying chemical principles, provides step-by-step protocols for synthesis and purification, and outlines methods for analytical characterization of the final product.

Chemical Principles: Navigating Enone Reactivity

An α,β-unsaturated ketone like 5-methyl-4-hepten-3-one possesses two primary electrophilic sites: the carbonyl carbon (C3) and the β-carbon (C5) of the conjugated system. Nucleophilic attack can occur at either site.

-

1,2-Direct Addition: Attack at the carbonyl carbon (a "hard" electrophilic center) leads to an allylic alcohol. Reagents like sodium borohydride, when used with cerium(III) chloride (the Luche reduction), favor this pathway.[10]

-

1,4-Conjugate Addition: Attack at the β-carbon (a "soft" electrophilic center) leads to an enolate intermediate, which, upon protonation, gives the saturated ketone. This is the desired pathway for our first step.

Our protocol leverages this reactivity difference. Catalytic hydrogenation is highly effective at reducing carbon-carbon multiple bonds. By using a transfer hydrogenation method with a palladium catalyst and a hydrogen donor, we can selectively saturate the alkene bond to form 4-methylheptan-3-one.[7] Subsequently, the now-isolated ketone is a "hard" electrophile, which is efficiently and selectively reduced to the secondary alcohol by the hydride (H⁻) delivered from sodium borohydride.[9]

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS No. | Purity | Notes |

| 5-Methyl-4-hepten-3-one | C₈H₁₄O | 1447-26-3 | >95% | Starting material. |

| Palladium on Carbon | Pd/C | 7440-05-3 | 10 wt. % | Catalyst for Step 1. Handle with care, can be pyrophoric. |

| Ammonium Formate | HCO₂NH₄ | 540-69-2 | >98% | Hydrogen donor for transfer hydrogenation. |

| Methanol | CH₃OH | 67-56-1 | Anhydrous | Solvent. |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Extraction solvent. |

| Sodium Borohydride | NaBH₄ | 16940-66-2 | >98% | Reducing agent for Step 2. |

| Hydrochloric Acid | HCl | 7647-01-0 | 1 M (aq) | For quenching and workup. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | (aq) | For neutralization wash. |

| Saturated Sodium Chloride (Brine) | NaCl | 7647-14-5 | (aq) | For final wash. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Reagent | Drying agent. |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper for catalyst filtration (Celite® pad recommended)

-

Rotary evaporator

-

Glassware for distillation or column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

Safety Precautions

-

General Handling: All procedures should be performed in a well-ventilated fume hood.[11]

-

5-Methyl-4-hepten-3-one: This compound is a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[12] Avoid contact with skin and eyes and prevent inhalation.

-

Palladium on Carbon (Pd/C): The dry powder can be pyrophoric and may ignite flammable solvents. Always handle it in an inert atmosphere or as a wet paste. Ensure the catalyst is fully wetted with solvent before adding other reagents. Never allow the filtered catalyst cake to dry in the air.

-

Sodium Borohydride (NaBH₄): Reacts with water and acidic solutions to produce flammable hydrogen gas. Add it slowly to the reaction mixture and quench any excess reagent carefully in a controlled manner.

-

Solvents: Methanol and diethyl ether are highly flammable. Keep away from ignition sources.

Detailed Experimental Protocols

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the two-step synthesis.

Part A: Synthesis of 4-Methylheptan-3-one (Conjugate Reduction)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-4-hepten-3-one (12.6 g, 100 mmol) and methanol (100 mL). Stir until the enone is fully dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 0.5 g, ~0.5 mol%). Causality Note: Pd/C is the heterogeneous catalyst that facilitates the transfer of hydrogen from the donor to the C=C bond of the substrate.

-

Hydrogen Donor Addition: Add ammonium formate (18.9 g, 300 mmol, 3 equivalents) to the stirring suspension in portions. Causality Note: Ammonium formate decomposes in situ to provide the hydrogen equivalents for the reduction. Using a stoichiometric excess ensures the reaction goes to completion.

-

Reaction Execution: Heat the mixture to a gentle reflux (~65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure all product is collected. Safety Note: Do not allow the collected catalyst on the filter paper to dry. Immediately quench it with water.

-

Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

-

The remaining residue will contain the product and salts from the ammonium formate. Add deionized water (50 mL) and diethyl ether (50 mL) to the flask. Transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 4-methylheptan-3-one as a colorless to pale yellow oil. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

-

Part B: Synthesis of 4-Methylheptan-3-ol (Ketone Reduction)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the crude 4-methylheptan-3-one (assuming ~100 mmol from Step A) and dissolve it in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. Causality Note: Cooling the reaction is critical to control the reactivity of NaBH₄ and to minimize potential side reactions.

-

Reducing Agent Addition: Slowly add sodium borohydride (1.9 g, 50 mmol, 0.5 equivalents) to the cold, stirring solution in small portions. Causality Note: Four hydride ions are available per mole of NaBH₄, so 0.25 molar equivalents are stoichiometrically required. Using 0.5 equivalents provides a moderate excess to ensure complete conversion.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting ketone has been consumed.

-

Workup and Isolation:

-

Cool the flask again in an ice-water bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the effervescence (hydrogen gas evolution) ceases and the solution is slightly acidic (pH ~6).

-

Remove the majority of the methanol using a rotary evaporator.

-

Add deionized water (50 mL) to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude 4-methylheptan-3-ol.

-

-

Purification: The final product can be purified by vacuum distillation to obtain high-purity 4-methylheptan-3-ol.

Caption: The two-step chemical conversion process.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value for 4-Methylheptan-3-ol |

| Appearance | Clear, colorless liquid |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [13][14] |

| Boiling Point | 160-161 °C (at atm. pressure)[15]; 98-99 °C (at 75 mmHg)[16] |

| Refractive Index (n²⁰/D) | ~1.430[15][16] |

| IR Spectroscopy (cm⁻¹) | Broad peak at ~3350 (O-H stretch), sharp peaks at ~2870-2960 (C-H stretch)[17] |

| ¹H NMR | Complex multiplets. Key signals include a peak for the CH-OH proton. |

| Mass Spectrometry (m/z) | Molecular ion peak may be weak or absent. Common fragments at 112 (M-H₂O), 101 (M-C₂H₅), 83, 59.[5][14] |

An overall yield of 70-85% for the two-step process can be reasonably expected with careful execution of the protocol and efficient purification.

References

-

Brenna, E., Crotti, M., Gatti, F. G., & Monti, D. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1529. [Link]

-

ResearchGate. (2017). Synthesis of the four stereoisomers of 4-methyl-3-heptanol. [Link]

-

Chemistry Online. (2023). Synthesis of (±)‐4‐methylheptan‐3‐ol and (±)‐4‐methylheptan‐3‐one (insect pheromones). [Link]

-

Revue Roumaine de Chimie. REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. [Link]

-

PubChem. 4-Methyl-3-heptanol. [Link]

-

PubChem. 5-Methylhept-4-en-3-one. [Link]

-

The Pherobase. Synthesis - 4me-heptan-3-ol. [Link]

-

Zada, A., et al. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-41. [Link]

-

ResearchGate. TH of α, β‐unsaturated ketones to saturated alcohols. [Link]

-

Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

-

PubMed. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. [Link]

-

Queen's University Belfast. (2018). Highly Selective Reduction of α, β-Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids. [Link]

-

SciSpace. (2000). Conjugate reduction of α,β-unsaturated ketones using an MnIII catalyst, phenylsilane and isopropyl alcohol. [Link]

-

NIST WebBook. 3-Heptanol, 4-methyl-. [Link]

-

Chemistry Stack Exchange. (2017). How would you carry out complete reduction of enone to form saturated alcohol?. [Link]

-

SpectraBase. (3R,4R)-4-methyl-3-heptanol. [Link]

-

NIST WebBook. 3-Heptanol, 4-methyl- IR Spectrum. [Link]

-

Ponder, J.W. The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. [Link]

-

ResearchGate. Results for the hydrogenation reaction of the enone compounds. [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Organic Syntheses. 3-Heptanone, 4-methyl-, (S)-. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

- Frolov, S. A., et al. (2020). Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes.

-

TU Chemnitz. Catalytic hydrogenation and bifunctional catalysts. [Link]

-

NIST WebBook. 4-Hepten-3-one, 5-methyl-. [Link]

-

PubChem. 4-Hepten-3-one, 5-methyl-, (Z)-. [Link]

Sources

- 1. chemistry-online.com [chemistry-online.com]

- 2. The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O [pherobase.com]

- 3. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 5-Methylhept-4-en-3-one | C8H14O | CID 5364923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Methyl-3-heptanol | C8H18O | CID 26989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Heptanol, 4-methyl- [webbook.nist.gov]

- 15. dasher.wustl.edu [dasher.wustl.edu]

- 16. 4-METHYL-3-HEPTANOL | 14979-39-6 [chemicalbook.com]

- 17. 3-Heptanol, 4-methyl- [webbook.nist.gov]

Application Note: One-Pot Multi-Enzymatic Synthesis of Insect Pheromones

A Practical Guide for Sustainable and Efficient Biocatalysis

Abstract

Insect pheromones are powerful tools for sustainable pest management, but their complex structures often make traditional chemical synthesis costly and environmentally challenging.[1][2] This application note provides a detailed guide to the one-pot multi-enzymatic synthesis of insect pheromones, an approach that leverages the high selectivity and mild operating conditions of biocatalysts to create efficient and streamlined production pathways. We will explore the core principles of designing enzymatic cascades, including enzyme selection, reaction optimization, and cofactor regeneration. This guide presents detailed, field-proven protocols for the synthesis of key pheromone classes, including lepidopteran acetates and stereochemically complex beetle pheromones, to provide researchers, scientists, and drug development professionals with the practical knowledge to implement this technology.

Introduction: The Shift Towards Biocatalytic Pheromone Synthesis

Insect pheromones, the chemical signals used for intraspecies communication, are cornerstones of modern Integrated Pest Management (IPM) strategies.[3] Their species-specificity and low toxicity make them an environmentally benign alternative to broad-spectrum insecticides for applications like mating disruption and mass trapping.[2][4] However, the widespread adoption of pheromones has been hampered by the challenges of their chemical synthesis. Many pheromones are long-chain unsaturated alcohols, acetates, or aldehydes, often with specific stereoisomers that are difficult and expensive to produce using conventional chemistry, which may involve hazardous reagents and generate significant waste.[5][6]

Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling solution. Enzymes operate under mild conditions (neutral pH, ambient temperature), exhibit exceptional chemo-, regio-, and stereoselectivity, and are biodegradable. The concept of a one-pot multi-enzyme cascade further elevates this advantage by combining multiple reaction steps into a single vessel. This approach avoids the need to isolate and purify intermediates, reducing solvent use, minimizing waste, and improving overall process efficiency and atom economy.[7] This guide details the principles and practical applications of designing such cascades for robust pheromone production.

Core Principles of One-Pot Multi-Enzymatic Systems

A successful one-pot synthesis relies on the careful orchestration of multiple biocatalytic events. The design of these systems is a multi-parameter challenge requiring a holistic understanding of the enzymes, substrates, and reaction environment.

Strategic Enzyme Selection

The foundation of any enzymatic cascade is the selection of robust and compatible enzymes. For pheromone synthesis, several key classes of enzymes are particularly relevant.

Table 1: Key Enzyme Classes in Pheromone Synthesis and Their Functions

| Enzyme Class | Abbreviation | Catalytic Function & Role in Pheromone Synthesis |

|---|---|---|

| Lipases | - | Catalyze the hydrolysis of esters (from triglycerides in oils) and the synthesis of esters (e.g., acetylating a pheromone alcohol). Their promiscuity is highly valued.[8] |

| Alcohol Dehydrogenases | ADH | Perform the reversible oxidation of alcohols to aldehydes/ketones or the reduction of carbonyls to alcohols. Crucial for forming the final alcohol or aldehyde functional group.[9] |

| Ene-Reductases | ER | Catalyze the stereoselective reduction of activated carbon-carbon double bonds, essential for creating specific chiral centers in complex pheromones.[10] |

| Baeyer-Villiger Monooxygenases | BVMO | Insert an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. This is a powerful reaction for synthesizing lactone pheromones.[11][12][13] |

| Fatty Acid Desaturases / Reductases | FAD / FAR | These enzymes are central to the natural biosynthesis of Type I moth pheromones, creating specific double bond geometries and reducing fatty acids to alcohols.[3][14][15] |

Reaction Design and Optimization

The causality behind experimental choices is critical for developing a self-validating and robust protocol. Key considerations include:

-

Enzyme Compatibility: The chosen enzymes must function effectively under a shared set of conditions (pH, temperature). While individual optima may differ, a suitable operational window must be found where all catalysts exhibit acceptable activity.

-

Substrate and Intermediate Management: High concentrations of substrates or intermediates can lead to enzyme inhibition. A common strategy to circumvent this is controlled substrate feeding, where the starting material is added slowly over the course of the reaction to maintain a low, steady-state concentration.[16]

-

Cofactor Regeneration (The Engine of Redox Biocatalysis): Many essential enzymes, particularly ADHs and BVMOs, are not true catalysts in isolation. They depend on expensive nicotinamide cofactors (e.g., NAD(P)H) which act as stoichiometric reagents. For a process to be economically viable, these cofactors must be regenerated in situ.[17] A common and effective method is the "substrate-coupled" approach, where a cheap, sacrificial co-substrate is added to the reaction. For example, when an ADH is used for a reduction reaction (ketone to alcohol), a sacrificial alcohol (like isopropanol) and a second ADH can be used to regenerate the required NADPH from NADP+.[18][19]

Visualizing the Workflow

A well-designed workflow is essential for a successful one-pot synthesis. The logical steps, from initial planning to final product, can be visualized as follows:

Caption: General workflow for one-pot enzymatic pheromone synthesis.

Application Protocols and Case Studies

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative insect pheromones using multi-enzyme cascades.

Case Study 1: Synthesis of a Lepidopteran Pheromone Acetate

This protocol describes a three-enzyme cascade to produce a C12-C16 pheromone acetate from a corresponding fatty acid, a common structure for many moth pheromones.[3] The cascade involves an initial esterification, a reduction, and a final acetylation.

Caption: Enzymatic cascade for lepidopteran pheromone acetate.

Protocol: One-Pot Synthesis of (Z)-9-Dodecen-1-yl Acetate

-

Reaction Setup:

-

To a 50 mL flask, add 20 mL of a potassium phosphate buffer (100 mM, pH 7.5).

-

Add 50 mg of immobilized Lipase (e.g., Candida antarctica Lipase B, CALB).

-

Add 20 mg of an appropriate Alcohol Dehydrogenase (ADH) and 10 mg of a second ADH for cofactor regeneration (e.g., from Lactobacillus brevis).

-

Add 2 mg of NADP+.

-

-

Substrate Addition:

-

Add 1 mmol of (Z)-9-dodecenoic acid as the starting material.

-

Add 5 mL of isopropanol to serve as the co-substrate for the reduction step and cofactor regeneration.

-

Add 1.5 mmol of vinyl acetate as the acetyl donor for the final step.

-

-

Reaction Execution:

-

Seal the flask and place it in a shaker incubator at 30°C and 200 rpm.

-

Monitor the reaction progress by taking small aliquots (100 µL) every 4-6 hours. Quench the reaction in the aliquot with an equal volume of acetonitrile, centrifuge to remove enzymes, and analyze the supernatant by GC-FID or GC-MS.

-

-

Workup and Purification:

-

After 24-48 hours (or once the reaction has reached completion), filter the reaction mixture to remove the immobilized lipase.

-

Extract the aqueous phase three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the final pheromone acetate.

-

Case Study 2: Stereoselective Synthesis of a Beetle Pheromone

This protocol is adapted from a published one-pot procedure for the synthesis of all four stereoisomers of 4-methylheptan-3-ol, a pheromone active in different beetle species.[10] The key is the sequential, stereoselective reduction of two functional groups using an ene-reductase (ER) and an alcohol dehydrogenase (ADH).

Caption: ER-ADH cascade for chiral beetle pheromone synthesis.[10]

Protocol: One-Pot Synthesis of (3S,4S)-4-Methylheptan-3-ol

-

Enzyme and Cofactor Preparation:

-

Prepare solutions of the desired stereocomplementary Ene-Reductase and Alcohol Dehydrogenase. For the (4S) configuration, an ER from the OYE family is a common choice. For the (3S) alcohol, a pro-(S) ADH is selected.[10]

-

Prepare a cofactor regeneration mix containing Glucose Dehydrogenase (GDH), glucose, and NAD(P)+.

-

-

Reaction Setup:

-

In a temperature-controlled vessel at 30°C, add 50 mL of Tris-HCl buffer (50 mM, pH 7.0).

-

Add the cofactor regeneration mix (e.g., 1.5 mM NADP+, 120 mM glucose, 10 U/mL GDH).

-

Add the selected Ene-Reductase (e.g., 5 µM) and ADH (e.g., 5 µM).

-

-

Reaction Execution:

-

Start the reaction by adding 10 mM 4-methylhept-4-en-3-one.

-

Maintain the pH at 7.0 using a pH-stat by automated addition of dilute NaOH, as the oxidation of glucose to gluconolactone by GDH will cause the pH to drop.

-

Monitor the disappearance of the starting material and the formation of the intermediate ketone and final alcohol product by chiral GC analysis.

-

-

Workup and Purification:

-

Once the reaction is complete (~24 h), saturate the aqueous solution with NaCl to facilitate extraction.

-

Extract the mixture three times with methyl tert-butyl ether (MTBE).

-

Combine the organic layers, dry over MgSO4, filter, and concentrate carefully to obtain the crude product.

-

Purify via flash chromatography to yield the enantiopure pheromone. The reported yield for such a system can be high, with excellent diastereomeric and enantiomeric excess.[10]

-

Table 2: Comparison of One-Pot Synthesis Protocols for Different Pheromone Classes

| Feature | Case Study 1: Lepidopteran Acetate | Case Study 2: Beetle Alcohol | Case Study 3 (Conceptual): Lactone |

|---|---|---|---|

| Target Pheromone | (Z)-9-Dodecen-1-yl acetate | (3S,4S)-4-Methylheptan-3-ol | ε-Caprolactone |

| Key Enzymes | Lipase, ADH | Ene-Reductase (ER), ADH | ADH, Baeyer-Villiger Monooxygenase (BVMO) |

| Starting Material | Unsaturated Fatty Acid | α,β-Unsaturated Ketone | Cyclohexanol |

| Cofactor System | NADP+ / Isopropanol | NADP+ / Glucose / GDH | NADP+ / O₂ |

| Key Challenge | Managing multiple esterification/hydrolysis equilibria. | Controlling two consecutive stereocenters. | Oxygen supply for BVMO; potential substrate/product inhibition.[20] |

| Expected Yield | Moderate to High | High | High (>99% reported for similar systems)[16][20] |

Troubleshooting and Key Considerations

-

Low Conversion Rate:

-

Cause: Enzyme inactivation, suboptimal pH/temperature, or cofactor limitation.

-

Solution: Verify enzyme activity independently. Ensure the buffer capacity is sufficient, especially if pH changes are expected.[16] Increase the efficiency of the cofactor regeneration system or add a fresh supply of cofactor and regeneration enzymes mid-reaction.

-

-

Formation of Byproducts:

-

Cause: Enzyme promiscuity or undesired side reactions (e.g., hydrolysis of the final acetate product by lipase).

-

Solution: Screen different enzymes for higher specificity. Modify the reaction medium (e.g., use a biphasic system to extract the product from the aqueous phase as it's formed). Adjust the timing of enzyme or substrate addition in a sequential one-pot protocol.

-

-

Enzyme Incompatibility:

-

Cause: Widely different optimal operating conditions for the selected enzymes.

-

Solution: Prioritize screening for enzymes that share a common operational window. Consider enzyme immobilization, which can sometimes improve stability under non-ideal conditions.

-

Conclusion and Future Outlook

One-pot multi-enzymatic synthesis represents a paradigm shift in the production of complex molecules like insect pheromones. By emulating the efficiency of natural biosynthetic pathways, these cascades offer a sustainable, safe, and often more efficient alternative to traditional organic synthesis.[14][21] The continued discovery of novel, robust enzymes through genome mining and the development of advanced protein engineering techniques will further expand the toolbox for creating bespoke synthetic pathways.[22] As the demand for eco-friendly pest management solutions grows, the principles and protocols outlined in this guide will serve as a valuable resource for scientists working to bring the power of biocatalysis from the laboratory to industrial application.

References

-

Souza, J. P. A., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 639-683. Available from: [Link]

-

Zarbin, P. H. G., & Bergmann, J. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. RSC Publishing. Available from: [Link]

-

Roelofs, W. L. (2002). Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera. PNAS, 99(21), 13621-13626. Available from: [Link]

-

Albuquerque Souza, J. P. de, et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Available from: [Link]

-

Hassan, M. A., et al. (2021). Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. Insects, 12(4), 306. Available from: [Link]

-

Jin, L., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 764510. Available from: [Link]

-

Ando, T. (n.d.). Biosynthesis of Lepidopteran Sex Pheromones. Semantic Scholar. Available from: [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. Available from: [Link]

-

Bornscheuer, U. T. (2009). Discovery of novel Baeyer-Villiger monooxygenases and their application in organic synthesis. Universität Greifswald. Available from: [Link]

-

Sharma, M., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(34), 25015-25041. Available from: [Link]

-

Johnson, C. A., et al. (2015). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic letters, 17(17), 4240–4243. Available from: [Link]

-

ResearchGate. (n.d.). One-pot multi-enzymatic conversion of 2 into the four stereoisomers of 1. Available from: [Link]

-

Jurenka, R. A. (1996). Pheromone Biosynthesis: Enzymatic Studies in Lepidoptera. Semantic Scholar. Available from: [Link]

-

Ding, B. J. (2022). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. Available from: [Link]

-

Crotti, M., et al. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Catalysts, 8(11), 503. Available from: [Link]

-

Leipold, F., et al. (2013). Baeyer-Villiger monooxygenases in aroma compound synthesis. Applied Microbiology and Biotechnology, 97(18), 8097-8107. Available from: [Link]

-

Alphand, V., & Wohlgemuth, R. (2010). Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry. Chemical Reviews, 110(3), 1228-1264. Available from: [Link]

-

Binda, E. (2013). Production and Characterization of New Baeyer-Villiger Monooxygenases. Padua Research Archive. Available from: [Link]

-

Andexer, J. N., & Richter, M. (2015). Round, round we go – strategies for enzymatic cofactor regeneration. Natural Product Reports, 32(7), 1017-1031. Available from: [Link]

-

López-Gallego, F., & Schmidt-Dannert, C. (2010). Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. Current Organic Chemistry, 14(18), 2039-2053. Available from: [Link]

-

Peters, C., et al. (2019). An Enzymatic Cofactor Regeneration System for the in‐Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. ChemCatChem, 11(24), 6099-6104. Available from: [Link]

-

Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583-589. Available from: [Link]

-

Souza, J. P. A., et al. (2023). Recent advances in the synthesis of insect pheromones. RSC Publishing. Available from: [Link]

-

Wang, M. (2017). One-Pot Synthesis Yields Grapevine Moth Sex Pheromone. Chemical & Engineering News. Available from: [Link]

-

Mordarski, B., et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. International Journal of Biological Macromolecules, 239, 124237. Available from: [Link]

-

Jurenka, R. A. (2021). Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens. Insect Biochemistry and Molecular Biology, 138, 103649. Available from: [Link]

-

Aalbers, F. S., & Fraaije, M. W. (2017). Coupled reactions by coupled enzymes: alcohol to lactone cascade with alcohol dehydrogenase–cyclohexanone monooxygenase fusions. Applied Microbiology and Biotechnology, 101(20), 7557-7565. Available from: [Link]

-

Li, A. (2024). One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils. Synthetic Biology and Engineering. Available from: [Link]

-

Pilli, R. A., & Zarbin, P. H. G. (2002). Insect Pheromone Synthesis in Brazil: an Overview. Journal of the Brazilian Chemical Society, 13(5). Available from: [Link]

-

Hu, Y., et al. (2018). Promiscuous Enzyme-Catalyzed Cascade Reaction: Synthesis of Xanthone Derivatives. Bioorganic Chemistry, 80, 244-249. Available from: [Link]

-

Kim, J., & Park, J. (2023). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Molecules, 28(15), 5831. Available from: [Link]

-

Aalbers, F. S., & Fraaije, M. W. (2017). Coupled reactions by coupled enzymes: alcohol to lactone cascade with alcohol dehydrogenase-cyclohexanone monooxygenase fusions. Applied Microbiology and Biotechnology, 101(20), 7557-7565. Available from: [Link]

Sources

- 1. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 2. One-Pot Synthesis Yields Grapevine Moth Sex Pheromone [axial.acs.org]

- 3. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 7. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 8. Promiscuous enzyme-catalyzed cascade reaction: Synthesis of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.unipd.it [research.unipd.it]

- 14. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lepipheromone.sakura.ne.jp [lepipheromone.sakura.ne.jp]

- 16. Coupled reactions by coupled enzymes: alcohol to lactone cascade with alcohol dehydrogenase–cyclohexanone monooxygenase fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 18. Round, round we go – strategies for enzymatic cofactor regeneration - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 19. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coupled reactions by coupled enzymes: alcohol to lactone cascade with alcohol dehydrogenase-cyclohexanone monooxygenase fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. portal.research.lu.se [portal.research.lu.se]

Application Notes and Protocols for the Synthesis of 5-Methyl-4-hepten-3-one via Aldol Condensation

Introduction: The Strategic Importance of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are pivotal structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and fragrances. Their chemical reactivity, characterized by the conjugated system of the carbon-carbon double bond and the carbonyl group, allows for a diverse range of chemical transformations. 5-Methyl-4-hepten-3-one, a member of this important class of compounds, is a valuable building block in organic synthesis. The most direct and atom-economical approach to its synthesis is the crossed aldol condensation, a powerful C-C bond-forming reaction.[1] This application note provides a detailed protocol for the synthesis of 5-methyl-4-hepten-3-one via a base-catalyzed crossed aldol condensation between propanal and 2-pentanone.

Mechanistic Insights: A Tale of Two Carbonyls in a Basic Environment

The synthesis of 5-methyl-4-hepten-3-one is achieved through a base-catalyzed crossed aldol condensation. In this reaction, a ketone and an aldehyde react in the presence of a base to form a β-hydroxy carbonyl compound, which then readily undergoes dehydration to yield the more stable α,β-unsaturated ketone.[2]

The success of a crossed aldol condensation hinges on controlling the reaction to favor the desired product over self-condensation products. In the case of propanal and 2-pentanone, the reaction is designed to have 2-pentanone act as the nucleophile (after deprotonation to form an enolate) and propanal as the electrophile. This selectivity is achieved due to two main factors:

-

Aldehyde Reactivity: Aldehydes are generally more electrophilic and thus more reactive towards nucleophilic attack than ketones.[2]

-

Enolate Formation: While both propanal and 2-pentanone have α-hydrogens and can form enolates, the reaction conditions can be controlled to favor the formation of the ketone enolate.

The base, typically a hydroxide, abstracts an α-hydrogen from 2-pentanone to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of propanal. The resulting alkoxide is protonated by the solvent (typically an alcohol or water) to give the β-hydroxy ketone intermediate. Subsequent heating in the basic medium facilitates the elimination of a water molecule (dehydration) to yield the final, conjugated product, 5-methyl-4-hepten-3-one.

Experimental Protocol

This protocol details a laboratory-scale synthesis of 5-methyl-4-hepten-3-one.

Materials and Equipment

-

Reagents:

-

Propanal (CH₃CH₂CHO)

-

2-Pentanone (CH₃COCH₂CH₂CH₃)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in ethanol (30 mL).

-

Cool the solution to room temperature.

-

To this solution, add 2-pentanone (8.6 g, 100 mmol).

-

-

Addition of Propanal:

-

Slowly add propanal (5.8 g, 100 mmol) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature of the reaction mixture between 20-25 °C using a water bath if necessary.

-

-

Reaction:

-

After the addition is complete, attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) for 2 hours.[3]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water.

-

Transfer the mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.